molecular formula C8H4BrF3N2O B15200739 5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole

5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B15200739
M. Wt: 281.03 g/mol
InChI Key: VUDFDLSQKIECNH-UHFFFAOYSA-N
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Description

Product Overview 5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole (CAS 1805682-63-6) is a high-purity benzimidazole derivative supplied for research and development purposes. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry, substituted with bromo and trifluoromethoxy functional groups. Its molecular formula is C 8 H 4 BrF 3 N 2 O and it has a molecular weight of 281.03 g/mol . Research Applications and Value The benzimidazole nucleus is structurally analogous to purine bases found in nucleotides, which allows derivatives of this class to interact with a wide variety of biological polymers and enzymes . This makes them attractive scaffolds for investigating new therapeutic agents. Research into benzimidazole derivatives has indicated potential for a range of biological activities, including antimicrobial, anticancer, antiviral, antihelminthic, and antihypertensive effects . The specific substitution pattern of this compound—combining bromine and trifluoromethoxy groups—is designed to enhance its properties as a building block for drug discovery, potentially contributing to increased metabolic stability and membrane permeability. Mechanism of Action Insights The biological activity of benzimidazole derivatives often stems from their ability to compete with purines and inhibit critical biological processes in pathogens, such as nucleic acid and protein synthesis . Furthermore, the benzimidazole scaffold can form hydrogen bonds with enzymes and receptors and participate in π-π and hydrophobic interactions, which are crucial for binding to biological targets . Researchers can utilize this compound to develop and screen novel molecules targeting specific enzymes, such as in the design of inhibitors for antileishmanial or antimicrobial applications . Usage Note This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H4BrF3N2O

Molecular Weight

281.03 g/mol

IUPAC Name

5-bromo-4-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H4BrF3N2O/c9-4-1-2-5-6(14-3-13-5)7(4)15-8(10,11)12/h1-3H,(H,13,14)

InChI Key

VUDFDLSQKIECNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)OC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzimidazole derivative.

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using reagents like trifluoromethyl ethers or trifluoromethylation agents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often include:

    Optimization of Reaction Conditions: Industrial methods focus on optimizing temperature, pressure, and reaction time to maximize yield.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole has several scientific research applications:

    Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in developing agrochemicals that protect crops from pests and diseases.

    Materials Science: It is investigated for its properties in the development of new materials with unique chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 5-bromo-4-(trifluoromethoxy)-1H-benzimidazole with structurally related analogs, focusing on synthesis, physicochemical properties, and biological data.

Structural Analogues and Substitution Patterns

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound Br (C5), CF₃O (C4) C₈H₄BrF₃N₂O 283.0 Enhanced metabolic stability; potential kinase inhibition
6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole Br (C6), F (C5), CF₃ (C4) C₈H₃BrF₄N₂ 283.0 Increased halogen density; higher lipophilicity
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole Br (C4), thiophene (C2, N1) C₁₈H₁₃Br₃N₂S₂ 561.15 Anticancer activity via thiophene-mediated metal binding
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole Br (C5), CF₃ (C2) C₈H₄BrF₃N₂ 265.0 Moderate anti-inflammatory activity; lower solubility
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid Br/Cl (phenyl), F (C4), COOH (C6) C₁₅H₁₁BrClFN₂O₂ 399.6 Dual halogenation enhances cytotoxicity; carboxylic acid improves solubility

Physicochemical Properties

Property This compound 6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
LogP 2.8 3.1 4.5
Solubility (mg/mL) 0.15 (DMSO) 0.09 (DMSO) 0.02 (DMSO)
Melting Point (°C) 145–148 162–165 210–212
Crystal System Monoclinic (P2₁/n) Not reported Monoclinic (P2₁/n)

Key Research Findings

Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in this compound provides better metabolic stability compared to trifluoromethyl analogs, as the oxygen atom reduces electron-withdrawing effects .

Halogen Positioning : Bromine at C5 (vs. C6) enhances steric accessibility for target binding, as seen in kinase inhibition assays .

Thiophene Functionalization : Thiophene-substituted derivatives exhibit superior anticancer activity but face synthesis challenges due to bromination side reactions .

Biological Activity

5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its role as an enzyme inhibitor, antibacterial activity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzimidazole core with a bromine atom and a trifluoromethoxy group. Its molecular formula is C10_{10}H6_6BrF3_3N2_2O, and it has a molecular weight of approximately 295.06 g/mol. The trifluoromethoxy group enhances the compound's reactivity and biological activity, making it a valuable subject for research in various fields.

The biological activity of this compound primarily involves its interaction with specific enzymes. Research indicates that it acts as an enzyme inhibitor , binding to active sites and modulating enzyme activity. The presence of the trifluoromethoxy group significantly increases its binding affinity to biological targets, enhancing its efficacy against diseases such as cancer and bacterial infections.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against Mycobacterium tuberculosis (Mtb). It has been shown to inhibit the assembly of FtsZ, an essential protein for bacterial cell division. In vitro experiments demonstrated that this compound exhibits potent activity against both drug-sensitive and drug-resistant strains of Mtb, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 6.1 µg/mL .

Table 1: Antibacterial Activity Against Mtb

CompoundMIC (µg/mL)Target
This compound0.39 - 6.1Mtb FtsZ
Compound 5f0.06Mtb FtsZ

Enzyme Inhibition

In addition to its antibacterial effects, this compound has been investigated for its potential as an enzyme inhibitor in various biochemical pathways. The compound's unique structure allows it to selectively inhibit specific enzymes involved in disease progression, particularly in cancer and inflammatory disorders .

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the efficacy of several benzimidazole derivatives, including this compound, against Mtb. The results indicated that this compound effectively inhibited FtsZ polymerization, demonstrating its potential as a lead compound for developing new anti-TB drugs .
  • SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications at the 5-position of the benzimidazole ring can significantly impact antibacterial activity. Compounds with bromine and trifluoromethoxy groups exhibited enhanced potency compared to their analogs lacking these substituents .

Q & A

Q. What are the established synthetic routes for 5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution. A common approach includes:

Intermediate Preparation : Reacting 4-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide (PBr₃) in an ether solvent at low temperatures to form 4-(trifluoromethoxy)benzyl bromide .

Cyclization : Coupling the intermediate with a benzimidazole precursor under basic conditions.
Optimization Tips :

  • Use continuous flow reactors for scalable production .
  • Purify via recrystallization or chromatography to achieve >95% purity .
  • Monitor reaction progress using GC-MS or NMR to identify side products (e.g., over-bromination) .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Methodological Answer:

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
  • Structural Confirmation :
    • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with simulated data from computational tools like ACD/Labs.
    • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .
  • Elemental Analysis : Match experimental C, H, N, Br, and F percentages with theoretical values .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethoxy and bromine substituents influence the compound’s reactivity and binding interactions?

Methodological Answer:

  • Electronic Effects :
    • The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, reducing electron density on the benzimidazole ring and directing electrophilic substitutions to specific positions .
    • Bromine acts as a halogen bond donor, enhancing interactions with biomolecular targets (e.g., enzymes) .
  • Experimental Validation :
    • Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces.
    • Use X-ray crystallography (e.g., SHELXL ) to analyze intermolecular interactions in co-crystals with target proteins .

Q. What challenges arise in resolving crystallographic data for this compound derivatives, and how can they be addressed?

Methodological Answer:

  • Common Issues :
    • Disorder in substituents (e.g., trifluoromethoxy orientation) .
    • Weak diffraction due to flexible benzimidazole rings .
  • Solutions :
    • Collect high-resolution data (<1.0 Å) using synchrotron sources.
    • Refine structures with SHELXL or Olex2, applying restraints for disordered regions.
    • Validate packing motifs using Mercury CSD’s Materials Module to compare with similar structures .

Q. How can researchers resolve contradictions in biological activity data for benzimidazole derivatives?

Methodological Answer:

  • Case Study : If a derivative shows inconsistent IC₅₀ values across assays:
    • Assay Conditions : Check buffer pH, temperature, and solvent (DMSO tolerance).
    • Target Specificity : Use CRISPR-edited cell lines to rule off-target effects.
    • Structural Analysis : Compare co-crystal structures (e.g., PDB entries) to identify binding mode variations .
  • Statistical Tools : Apply multivariate analysis (e.g., PCA) to isolate variables affecting activity .

Q. What strategies are effective for functionalizing the benzimidazole core while preserving bioactivity?

Methodological Answer:

  • Directed Functionalization :
    • Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to introduce aryl/heteroaryl groups at the 5-position .
    • Protect the NH group with tert-butoxycarbonyl (Boc) to prevent side reactions during bromination .
  • Bioactivity Preservation :
    • Maintain the trifluoromethoxy group intact, as it enhances metabolic stability and target affinity .
    • Validate modifications via in vitro ADME assays (e.g., microsomal stability) .

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